4-(2-Methoxyphenyl)pyridin-3-amine

Overview

Description

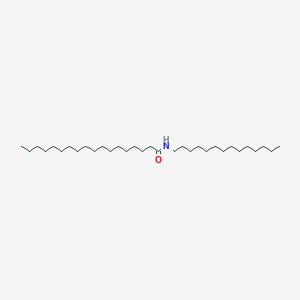

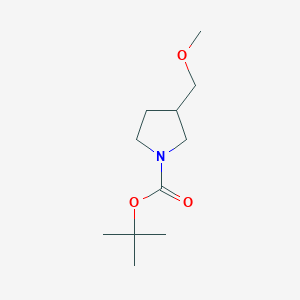

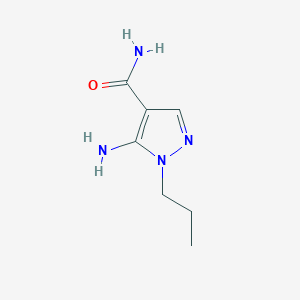

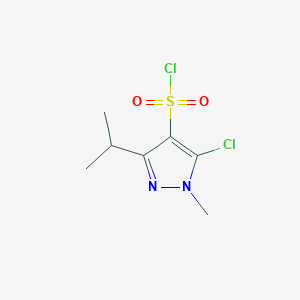

“4-(2-Methoxyphenyl)pyridin-3-amine” is a chemically differentiated building block for organic synthesis and medicinal chemistry . It has a molecular weight of 200.24 .

Synthesis Analysis

The synthesis of compounds related to “this compound” was carried out in a multi-step manner in which intermediate pyrrolidine derivatives were obtained by the reaction of pyridin-2-yl-4-oxobutanal derivatives with ®-1-(4-methoxyphenyl)ethan-1-amine .Molecular Structure Analysis

The molecule is characterized by a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles widely used by medicinal chemists . The structure of the molecule allows efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis

The synthesis of related compounds was carried out in a multi-step manner, where intermediate pyrrolidine derivatives were obtained by the reaction of pyridin-2-yl-4-oxobutanal derivatives with ®-1-(4-methoxyphenyl)ethan-1-amine .Physical And Chemical Properties Analysis

The compound has a molecular weight of 200.24 . It is a solid at room temperature and should be stored in a dark place under an inert atmosphere .Scientific Research Applications

Novel Serotonin Receptor Antagonists

4-(2-Methoxyphenyl)pyridin-3-amine derivatives show potential as serotonin (5-HT3) receptor antagonists. This property is significant for treating conditions like irritable bowel syndrome (IBS) and managing nausea and vomiting associated with cancer chemotherapy. Compounds with a (2-methoxyphenyl)aminocarbonyl group, similar to this compound, demonstrated high potency in biological assays, indicating their potential therapeutic applications (Ohta et al., 1996).

Radiopharmaceuticals for Renal Imaging

Compounds related to this compound, specifically monocationic complexes of N-substituted-3-hydroxy-2-methyl-4-pyridinones labeled with technetium(IV)-99m, have been explored as potential radiopharmaceuticals for renal imaging. These complexes showed high kidney uptake and retention, indicating their usefulness as morphologic renal agents (Edwards et al., 1993).

GABA A Receptor Studies

A derivative of this compound, known as Alpha3IA, demonstrated higher binding and functional affinity for GABA(A) receptors containing an alpha3 subunit. This specificity suggests that such derivatives could be used to study the role of these receptors in anxiety and related disorders. The ability of Alpha3IA to cause behavioral disruption and anxiogenic effects, which could be blocked with a benzodiazepine antagonist, further underlines the significance of these compounds in neuroscience research (Atack et al., 2005).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

4-(2-methoxyphenyl)pyridin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-15-12-5-3-2-4-10(12)9-6-7-14-8-11(9)13/h2-8H,13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UULOOJKWWJCESR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=C(C=NC=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-[(2-thienylmethyl)amino]propanoate](/img/structure/B3104097.png)